molecular formula C15H17FN4O2 B1215404 Flupirtine CAS No. 56995-20-1

Flupirtine

Numéro de catalogue: B1215404
Numéro CAS: 56995-20-1
Poids moléculaire: 304.32 g/mol
Clé InChI: JUUFBMODXQKSTD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La flupirtine est un analgésique non opioïde à action centrale qui a été introduit pour la première fois en Europe en 1984. C’est un dérivé de la pyridine connu pour son mécanisme d’action unique, qui implique la modulation des canaux potassiques neuronaux. La this compound est principalement utilisée pour le traitement de la douleur aiguë et chronique, y compris les affections telles que les migraines, les douleurs dorsales et la douleur postopératoire .

Applications De Recherche Scientifique

Flupirtine has a wide range of scientific research applications:

Mécanisme D'action

La flupirtine exerce ses effets en ouvrant les canaux potassiques neuronaux, en particulier les canaux KCNQ (Kv7). Cette action stabilise le potentiel de membrane au repos et réduit l’excitabilité neuronale. De plus, la this compound agit comme un antagoniste du récepteur N-méthyl-D-aspartate (NMDA), bien qu’elle ne se lie pas directement au récepteur. Elle augmente également l’expression de Bcl-2, augmente les niveaux de glutathion et retarde la perte de la capacité de rétention du calcium membranaire inter-mitochondriale .

Composés similaires :

    Retigabine : Comme la this compound, la retigabine est un ouvreur de canaux potassiques utilisé pour le traitement de l’épilepsie.

    Gabapentine : Bien qu’elle ne soit pas un ouvreur de canaux potassiques, la gabapentine est utilisée pour des indications similaires, telles que la douleur neuropathique et l’épilepsie.

Unicité de la this compound : La combinaison unique de l’ouverture des canaux potassiques et de l’antagonisme du récepteur NMDA de la this compound la distingue des autres analgésiques. Sa capacité à soulager la douleur sans les effets secondaires typiques des opioïdes et des anti-inflammatoires non stéroïdiens en fait une option thérapeutique précieuse .

Analyse Biochimique

Biochemical Properties

Flupirtine functions primarily as a selective neuronal potassium channel opener (SNEPCO). It interacts with several key biomolecules, including potassium channels, NMDA receptors, and GABA receptors. By opening potassium channels, this compound stabilizes the neuronal membrane potential, which reduces neuronal excitability. Additionally, this compound indirectly antagonizes NMDA receptors and modulates GABAergic activity, contributing to its analgesic and muscle relaxant effects .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound upregulates the expression of Bcl-2, an anti-apoptotic protein, and increases glutathione levels, which helps protect cells from oxidative stress. It also activates inwardly rectifying potassium channels, which play a crucial role in maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates neuronal potassium channels, leading to membrane hyperpolarization and reduced neuronal excitability. This compound also upregulates Bcl-2 and increases glutathione levels, providing neuroprotection. Additionally, it delays the loss of intermitochondrial membrane calcium retention capacity, which is crucial for maintaining mitochondrial function and preventing cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its long-term effects on cellular function have been studied extensively. In vitro and in vivo studies have shown that this compound can provide sustained neuroprotection and analgesia over extended periods. Prolonged use has been associated with hepatotoxicity, leading to regulatory restrictions on its use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound provides effective analgesia and neuroprotection without significant adverse effects. At higher doses, this compound can cause sedation, euphoria, and hepatotoxicity. Studies in animal models have shown that this compound’s efficacy and safety profile are dose-dependent, with a narrow therapeutic window .

Metabolic Pathways

This compound is metabolized primarily in the liver through hepatic enzymes. Its major metabolites include 2-amino-3-acetylamino-6-(para-fluorobenzylamino)pyridine and para-fluorohippuric acid. These metabolites are excreted in urine and feces. This compound’s metabolism involves interactions with various enzymes and cofactors, which can affect its pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has high bioavailability when administered orally and is widely distributed throughout the body. This compound interacts with transporters and binding proteins that facilitate its uptake and distribution. Its localization and accumulation in specific tissues contribute to its therapeutic effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in neuronal cells, where it exerts its effects on potassium channels and other targets. This compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, such as the mitochondria, where it helps maintain mitochondrial function and prevent cell death .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La flupirtine peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de la 2-amino-6-chloropyridine avec la 4-fluorobenzylamine pour former de la 2-amino-6-(4-fluorobenzylamino)pyridine. Cet intermédiaire est ensuite mis à réagir avec du chloroformiate d’éthyle pour donner le produit final, la this compound .

Méthodes de production industrielle : Dans les milieux industriels, le maléate de this compound est souvent produit en utilisant une technique de granulation à sec. Le processus consiste à mélanger du maléate de this compound avec du phosphate de calcium diacide, de la crospovidone, du stéarate de magnésium et de la silice micronisée. Le mélange est ensuite granulés et rempli dans des capsules .

Analyse Des Réactions Chimiques

Types de réactions : La flupirtine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

    Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

    Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d’acyle sont utilisés en conditions basiques.

Principaux produits :

4. Applications de la recherche scientifique

La this compound a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

    Retigabine: Like flupirtine, retigabine is a potassium channel opener used for the treatment of epilepsy.

    Gabapentin: Although not a potassium channel opener, gabapentin is used for similar indications, such as neuropathic pain and epilepsy.

Uniqueness of this compound: this compound’s unique combination of potassium channel opening and NMDA receptor antagonism sets it apart from other analgesics. Its ability to provide pain relief without the typical side effects of opioids and nonsteroidal anti-inflammatory drugs makes it a valuable therapeutic option .

Propriétés

IUPAC Name

ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUFBMODXQKSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75507-68-5 (maleate(1:1))
Record name Flupirtine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056995201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048436
Record name Flupirtine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Flupirtine upregulates Bcl-2, increases glutathione levels, activates an inwardly rectifying potassium channel, and delays loss of intermitochondrial membrane calcium retention capacity. Flupirtine acts like a NMDA receptor antagonists, but does not bind to the receptor. One study concluded that the discriminative effects of flupirtine are neither of opioid nor of alpha-1 adrenergic type, but are primarily mediated through alpha-2 adrenergic mechanisms [PMID: 2901483].
Record name Flupirtine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06623
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

56995-20-1
Record name Flupirtine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56995-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flupirtine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056995201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flupirtine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06623
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flupirtine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flupirtine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.986
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPIRTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOH3ET196H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flupirtine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Flupirtine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Flupirtine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Flupirtine
Reactant of Route 5
Flupirtine
Reactant of Route 6
Reactant of Route 6
Flupirtine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.